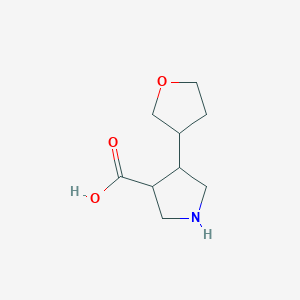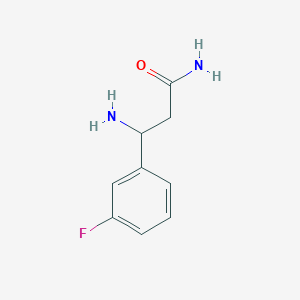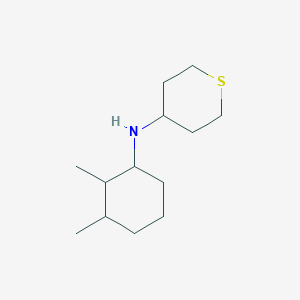
2-Amino-1-(2-fluorophenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-fluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H14FNO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluorophenyl)butan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-fluorobenzaldehyde with 2-aminobutanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-fluorophenyl)butan-1-one.
Reduction: Formation of 2-amino-1-(2-fluorophenyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2-fluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluorophenyl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)butan-1-ol
- 2-Amino-1-(2-bromophenyl)butan-1-ol
- 2-Amino-1-(2-methylphenyl)butan-1-ol
Uniqueness
2-Amino-1-(2-fluorophenyl)butan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-amino-1-(2-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-2-9(12)10(13)7-5-3-4-6-8(7)11/h3-6,9-10,13H,2,12H2,1H3 |
InChI Key |
PTVLWJBAUNCFLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13275463.png)




![[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13275491.png)

![3-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13275497.png)
![4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol](/img/structure/B13275499.png)


![Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13275530.png)
amine](/img/structure/B13275537.png)
![1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine](/img/structure/B13275539.png)
